molecular formula C15H23N3O2 B14901063 Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B14901063
M. Wt: 277.36 g/mol
InChI Key: WECDTPYEZOKZPF-UHFFFAOYSA-N
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Description

Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a pyrrolidine derivative under specific conditions. One common method involves the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is then stirred at low temperatures and subsequently at room temperature for an extended period .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures the efficient and consistent production of the compound. The purification process often involves recrystallization from solvents like hexane .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines .

Scientific Research Applications

Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The pyrrolidine and pyridine rings allow the compound to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methyl(5-(pyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both pyrrolidine and pyridine rings allows for diverse interactions with biological targets, making it a valuable compound in research and development .

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl N-methyl-N-(5-pyrrolidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18(4)13-8-7-11(10-17-13)12-6-5-9-16-12/h7-8,10,12,16H,5-6,9H2,1-4H3

InChI Key

WECDTPYEZOKZPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)C2CCCN2

Origin of Product

United States

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